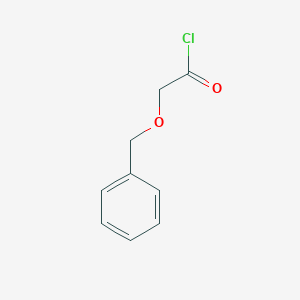

2-(Benzyloxy)acetyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenylmethoxyacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISAUDWTBBNJIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00941641 | |

| Record name | (Benzyloxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19810-31-2 | |

| Record name | Acetyl chloride, (benzyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019810312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Benzyloxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyloxyacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Acylating Agent

An In-depth Technical Guide to the Chemical Properties and Applications of 2-(Benzyloxy)acetyl Chloride

In the landscape of modern organic synthesis, this compound (CAS No. 19810-31-2) emerges as a pivotal building block, particularly within the realms of pharmaceutical and materials science. This bifunctional molecule, characterized by a reactive acetyl chloride moiety and a stabilizing benzyloxy group, serves primarily as a potent acylating agent.[1] Its utility is rooted in its ability to readily engage with a wide array of nucleophiles to forge new carbon-heteroatom bonds, a fundamental transformation in the construction of complex molecular architectures.[1][2]

The presence of the benzyloxy group imparts several advantageous properties. It enhances the compound's solubility in common organic solvents and offers a strategic site for deprotection, revealing a primary alcohol for subsequent synthetic manipulations.[1] This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for researchers and drug development professionals.

Core Physicochemical and Safety Profile

A thorough understanding of a reagent's physical properties and safety hazards is a prerequisite for its effective and safe utilization in any experimental setting.

Physicochemical Data

The essential properties of this compound are summarized below, providing a quick reference for experimental design.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉ClO₂ | [2][3] |

| Molecular Weight | 184.62 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Density | 1.17 - 1.2 g/cm³ at 25 °C | [2][3] |

| Boiling Point | 81-87 °C at 0.2-0.5 mmHg | [2][3][5] |

| Flash Point | >110 °C (>230 °F) | [2][3][5] |

| Refractive Index | ~1.523 at 20 °C | [2][3][5] |

| Solubility | Soluble in organic solvents (e.g., DCM, ether); reacts with water. | [1] |

| Storage | Refrigerated (0-10°C) under an inert gas atmosphere. | [2][4][5][6] |

Stability and Handling Considerations

This compound is highly sensitive to moisture and, to a lesser extent, heat.[1][4][5] Hydrolysis upon contact with water or atmospheric moisture leads to the formation of the parent 2-(benzyloxy)acetic acid and corrosive hydrogen chloride gas.[1][7] Therefore, stringent anhydrous conditions are paramount during storage and handling.

Safety Profile: This compound is classified as corrosive and can cause severe skin burns and eye damage.[4][5][8] It is also corrosive to metals.[4][5]

-

GHS Hazard Statements: H314 (Causes severe skin burns and eye damage), H290 (May be corrosive to metals).[4][5]

-

Precautionary Measures: Always handle in a well-ventilated fume hood.[8][9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5][10] Ensure an emergency eyewash station and safety shower are readily accessible.[10]

Synthesis and Purification: A Validated Protocol

The most reliable and widely adopted method for preparing this compound is through the chlorination of its parent carboxylic acid, 2-(benzyloxy)acetic acid.[2] This transformation is typically achieved using an excess of a chlorinating agent, with thionyl chloride (SOCl₂) being the reagent of choice due to the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.

Experimental Protocol: Synthesis from 2-(Benzyloxy)acetic Acid

This protocol describes a self-validating system for the laboratory-scale synthesis of this compound.

-

Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube (filled with CaCl₂) under an inert atmosphere (e.g., nitrogen or argon). All glassware must be oven-dried to eliminate moisture.

-

Reagent Addition: Charge the flask with 2-(benzyloxy)acetic acid (1.0 eq). Add an excess of thionyl chloride (SOCl₂, typically 2.0-3.0 eq) to the flask. A few drops of anhydrous N,N-dimethylformamide (DMF) can be added as a catalyst.

-

Reaction: The reaction mixture is gently heated to reflux (the boiling point of thionyl chloride is ~76 °C). The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl). The reaction is typically complete within 2-4 hours.

-

Workup and Purification: After cooling to room temperature, the excess thionyl chloride is carefully removed by distillation, followed by vacuum distillation to yield the pure this compound as a colorless to pale yellow liquid.[2]

Caption: Workflow for the synthesis of this compound.

Reactivity and Mechanistic Insights

The synthetic utility of this compound is dictated by the high electrophilicity of its carbonyl carbon. The adjacent, highly electronegative oxygen and chlorine atoms strongly withdraw electron density, rendering this carbon highly susceptible to nucleophilic attack.[11]

The Nucleophilic Acyl Substitution Mechanism

Reactions involving this compound proceed via a well-established nucleophilic acyl substitution pathway, often referred to as an addition-elimination mechanism.[11]

-

Addition Step: A nucleophile (Nu:) attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.

-

Elimination Step: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group.

Caption: Key application pathways for this compound.

Conclusion

This compound is a highly reactive and versatile chemical intermediate whose value is firmly established in organic synthesis. Its utility as a potent acylating agent, combined with the strategic presence of a removable benzyloxy protecting group, provides chemists with a powerful tool for constructing complex molecules. From the synthesis of life-saving antibiotics to the development of novel materials, its impact is significant. A comprehensive understanding of its chemical properties, reactivity, and handling requirements, as detailed in this guide, is essential for harnessing its full synthetic potential in a safe and efficient manner.

References

-

GOV.UK. Benzyl chloride - Incident management. [Link]

-

PubChem. Benzoyl chloride | C6H5COCl | CID 7412. [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: Acetyl chloride. [Link]

-

MaChemGuy. Reactions of Acyl Chlorides. YouTube. [Link]

-

ResearchGate. Synthesis route for radiolabelling precursor 2. [Link]

-

Chemistry LibreTexts. Reactions of Acyl Chlorides with Alcohols. [Link]

-

Chemguide. reaction between acyl chlorides and amines - addition / elimination. [Link]

-

aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Chemistry LibreTexts. Reactions of Acid Chlorides. [Link]

-

Chemguide. reaction between acyl chlorides and alcohols - addition / elimination. [Link]

-

Organic Chemistry Portal. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. [Link]

-

PubMed. Amino acids and peptides. XVIII. Dipeptide formation during the synthesis of Z-Asp(OBzl). [Link]

-

Reddit. Why do labs use acyl chlorides for peptide synthesis? [Link]

-

YouTube. Reactions Acid Chlorides With Amines. [Link]

-

PubMed Central. Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. [Link]

-

Reddit. Acid chloride reaction with amine. [Link]

Sources

- 1. CAS 19810-31-2: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 19810-31-2 | Benchchem [benchchem.com]

- 3. Benzyloxyacetyl chloride | 19810-31-2 [chemicalbook.com]

- 4. This compound | 19810-31-2 | TCI AMERICA [tcichemicals.com]

- 5. This compound | 19810-31-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 6. 19810-31-2|this compound|BLD Pharm [bldpharm.com]

- 7. m.youtube.com [m.youtube.com]

- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 9. chemos.de [chemos.de]

- 10. fishersci.com [fishersci.com]

- 11. chem.libretexts.org [chem.libretexts.org]

2-(Benzyloxy)acetyl Chloride: Strategic Utility in Heterocyclic and Medicinal Chemistry

Executive Summary

2-(Benzyloxy)acetyl chloride (CAS 19810-31-2) is a high-value electrophilic building block used primarily in the synthesis of

This guide details the mechanistic roles, experimental protocols, and safety parameters for leveraging this reagent in advanced organic synthesis.

Chemical Profile & Reactivity

The utility of this compound stems from the electronic influence of the

| Property | Specification |

| CAS Number | 19810-31-2 |

| Formula | |

| Molecular Weight | 184.62 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 84–87°C (0.4 mmHg) |

| Primary Reactivity | Nucleophilic Acyl Substitution, [2+2] Cycloaddition (via Ketene) |

| Storage | Moisture sensitive; Store under inert gas at 2–8°C |

Synthesis of the Reagent

While commercially available, the reagent is often prepared in situ or freshly distilled to ensure maximum purity, particularly for stereoselective applications.

-

Precursor: 2-(Benzyloxy)acetic acid.[2]

-

Reagent: Thionyl chloride (

) or Oxalyl chloride ( -

Byproducts:

and

Core Application: The Staudinger Synthesis of -Lactams

The most authoritative application of this compound is in the Staudinger Synthesis , a [2+2] ketene-imine cycloaddition used to construct the azetidin-2-one ring—the pharmacophore of penicillin, cephalosporin, and monobactam antibiotics.

Mechanistic Pathway[6][7][8][9]

-

Ketene Generation: Treatment of the acid chloride with a tertiary amine base (e.g., Triethylamine, DIPEA) results in dehydrohalogenation, generating a transient, highly reactive benzyloxyketene .

-

Cycloaddition: The ketene undergoes a [2+2] cycloaddition with an imine (Schiff base).

-

Stereoselectivity: The benzyloxy group is electron-donating (Torquoselectivity). In many reported protocols, this specific substitution pattern favors the formation of cis-

-lactams due to the orthogonal approach of the reactants to minimize steric repulsion between the benzyloxy group and the imine substituents.

Visualization: Staudinger Ketene-Imine Cycloaddition

The following diagram illustrates the conversion of this compound into the

Figure 1: Mechanistic pathway for the synthesis of

Medicinal Chemistry & Linker Strategies

Beyond

Protected Glycolate Linkers

In drug discovery, increasing polarity without adding hydrogen bond donors (HBD) is a common strategy to improve permeability.

-

Reaction: Acylation of an amine or alcohol with this compound introduces a benzyloxy-acetamide or ester.[1]

-

Deprotection: Hydrogenolysis (

, Pd/C) removes the benzyl group, revealing a free hydroxyl group. This allows for the late-stage introduction of polarity or a handle for further conjugation (e.g., PROTACs).

Fluoroquinolone Intermediates

The reagent is cited in the synthesis of pyrrolidine-based intermediates for fluoroquinolone antibiotics. The benzyloxyacetyl group serves as a robust protecting group that survives the harsh conditions of cyclization reactions required to build the quinolone core.

Experimental Protocols

Note: All procedures must be performed in a fume hood using anhydrous techniques.

Protocol A: General Synthesis of a -Lactam (Staudinger)

Objective: Synthesis of 3-benzyloxy-4-aryl-2-azetidinone.

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve the Imine (1.0 equiv) in anhydrous Dichloromethane (DCM).

-

Base Addition: Add Triethylamine (

, 3.0 equiv). Cool the mixture to -78°C (or 0°C depending on substrate reactivity). -

Acylation: Dropwise, add a solution of This compound (1.2 equiv) in anhydrous DCM over 30 minutes.

-

Why: Slow addition prevents high local concentrations of the acid chloride, favoring the reaction with the base to form the ketene rather than direct N-acylation of the imine (which would lead to an amide side product).

-

-

Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–16 hours.

-

Workup: Quench with saturated

. Extract with DCM. Wash organics with brine, dry over -

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc).

Protocol B: N-Acylation of Secondary Amines

Objective: Introduction of the benzyloxyacetyl linker.

-

Dissolution: Dissolve secondary amine (1.0 equiv) and Diisopropylethylamine (DIPEA, 1.5 equiv) in anhydrous THF or DCM at 0°C.

-

Addition: Add This compound (1.1 equiv) dropwise.

-

Monitoring: Monitor by TLC or LCMS. Reaction is typically complete within 1–2 hours due to the high reactivity of the acyl chloride.

-

Isolation: Standard aqueous workup.

Handling, Stability & Safety

The reliability of this reagent is heavily dependent on storage conditions.

-

Hydrolysis Risk: Reacts violently with water to release HCl gas and form 2-(benzyloxy)acetic acid. The acid byproduct is a solid and will precipitate or cloud the liquid reagent, serving as a visual indicator of degradation.

-

Corrosivity: Causes severe skin burns and eye damage (Skin Corr. 1B). Double-gloving (Nitrile) and face shields are mandatory.

-

Storage: Must be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at 2–8°C.

Workflow: Handling Degraded Reagent

If the reagent appears cloudy or contains white precipitate:

-

Filtration: Filter under inert atmosphere to remove the carboxylic acid solid.

-

Distillation: If high purity is required, re-distill under reduced pressure.

-

Titration: React a small aliquot with excess amine and measure conversion to adjust stoichiometry.

References

-

CymitQuimica. this compound: Properties and Applications. Retrieved from [2]

-

Sigma-Aldrich. Product Specification: Benzyloxyacetyl chloride 95%. Retrieved from

-

Fisher Scientific. Safety Data Sheet: Benzyloxyacetyl chloride. Retrieved from

-

ResearchGate. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (2024).[4][5][6] Retrieved from

-

Organic Chemistry Portal. Synthesis of Benzyl Chlorides and Derivatives. Retrieved from

Sources

- 1. CAS 19810-31-2: Cloruro de 2-(benzyloxi)acetilo [cymitquimica.com]

- 2. This compound | 19810-31-2 | Benchchem [benchchem.com]

- 3. angenesci.com [angenesci.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2013090921A1 - Novel benzopyran compounds, compositions and uses thereof - Google Patents [patents.google.com]

- 6. WO2016192083A1 - Dihydropyrazolopyrimidinone compounds as pde2 inhibitors - Google Patents [patents.google.com]

Introduction to 2-(Benzyloxy)acetyl chloride as an acylating agent

An In-Depth Technical Guide to 2-(Benzyloxy)acetyl Chloride as an Acylating Agent

Abstract

This compound (CAS No. 19810-31-2) is a bifunctional reagent of significant utility in modern organic synthesis.[1] Characterized by a highly reactive acyl chloride moiety and a stable benzyloxy group, it serves not only as a potent acylating agent but also as a precursor for the introduction of a key protecting group. This guide provides a comprehensive overview of its chemical properties, synthesis, reaction mechanisms, and diverse applications, with a particular focus on its role in the pharmaceutical and drug development sectors. Detailed protocols, mechanistic diagrams, and safety information are presented to equip researchers and scientists with the practical knowledge required for its effective application.

Introduction: The Strategic Advantage of a Bifunctional Reagent

Acylating agents are fundamental tools in organic chemistry, enabling the formation of esters, amides, and ketones through the introduction of an acyl group (R-C=O) onto a nucleophile.[2] Among the various classes of acylating agents, acyl chlorides are distinguished by their high reactivity. This compound, also known as benzyloxyacetyl chloride, emerges as a particularly strategic reagent due to its unique molecular architecture.[1]

The molecule incorporates two key features:

-

The Acyl Chloride Group (-COCl): This functional group provides high electrophilicity at the carbonyl carbon, facilitating rapid reactions with a wide range of nucleophiles, including alcohols and amines.[1][2]

-

The Benzyloxy Group (BnO-): This moiety confers several advantages. It enhances the compound's stability and solubility in common organic solvents.[1] More critically, once the acylation is complete, the benzyloxy group can function as a robust protecting group for the newly introduced functionality, which can be selectively removed later in a synthetic sequence.[2]

This dual-purpose nature makes this compound an efficient and versatile building block, especially in the multi-step synthesis of complex molecules like pharmaceuticals.[2]

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is paramount for its safe and effective use in the laboratory.

Physical and Chemical Properties

This compound is typically a colorless to pale yellow liquid with a sharp odor.[1] It is sensitive to moisture and heat, hydrolyzing in the presence of water to form benzyloxyacetic acid.[1][3]

| Property | Value | Reference(s) |

| CAS Number | 19810-31-2 | [1][4] |

| Molecular Formula | C₉H₉ClO₂ | [2][4] |

| Molecular Weight | 184.62 g/mol | [2][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | ~1.17 - 1.19 g/mL at 25 °C | [3][4] |

| Boiling Point | 81-87 °C at 0.2-0.5 mmHg | [2][4] |

| Refractive Index | ~1.523 at 20 °C | [2][4] |

| Solubility | Reacts with water; soluble in many organic solvents | [1][4] |

| Storage | Refrigerated (0-10°C) under an inert atmosphere | [2][3][5] |

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling in a well-ventilated fume hood.[1][3]

| Hazard Statement | Description |

| H314 | Causes severe skin burns and eye damage.[3][6] |

| H290 | May be corrosive to metals.[3][6] |

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3][6]

-

Handling: Keep in the original container and store locked up.[3][6] Avoid breathing vapors and handle under an inert gas atmosphere to prevent hydrolysis.[5][7]

-

First Aid: In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek immediate medical attention.[6][7] If inhaled, move the person to fresh air.[3][6]

The Mechanism of Acylation: Nucleophilic Acyl Substitution

The primary function of this compound is to acylate nucleophiles via a nucleophilic acyl substitution mechanism. This reaction proceeds through a well-established addition-elimination pathway.

-

Nucleophilic Attack: The reaction initiates with the attack of a nucleophile (e.g., the lone pair of an alcohol's oxygen or an amine's nitrogen) on the electrophilic carbonyl carbon of the acyl chloride.[8]

-

Formation of Tetrahedral Intermediate: This attack breaks the C=O pi bond, forming a transient tetrahedral intermediate with a negative charge on the oxygen atom.

-

Elimination of Leaving Group: The tetrahedral intermediate is unstable. The C=O double bond reforms, leading to the expulsion of the chloride ion, which is an excellent leaving group.[8][9]

-

Deprotonation: A base, often a tertiary amine like triethylamine (NEt₃) added to the reaction mixture or a second equivalent of the amine nucleophile, removes a proton from the nucleophile to yield the final neutral acylated product and a salt (e.g., triethylammonium chloride).[9]

Key Applications in Organic Synthesis

The unique properties of this compound have led to its adoption in several critical synthetic transformations.

Ester and Amide Formation

The most direct application is the acylation of alcohols and amines to form the corresponding esters and amides.[1][2] These reactions are typically rapid, high-yielding, and conducted under mild conditions, often at 0 °C to room temperature in an anhydrous aprotic solvent like dichloromethane (CH₂Cl₂).[10]

Exemplary Protocol: Acylation of a Primary Alcohol

-

Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary alcohol (1.0 eq.) and an anhydrous solvent (e.g., CH₂Cl₂).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or pyridine. Cool the mixture to 0 °C in an ice bath.

-

Acylation: Add this compound (1.1 eq.) dropwise to the stirred solution. The formation of a salt precipitate (e.g., triethylammonium chloride) is often observed.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired benzyloxyacetyl ester.

Synthesis of β-Lactams via Staudinger Cycloaddition

A cornerstone application of this compound is in the synthesis of β-lactams (2-azetidinones), which form the core structural motif of numerous antibiotic classes, including penicillins and carbapenems.[2] In the presence of a tertiary amine base, it serves as a precursor to benzyloxyketene. This highly reactive ketene is generated in situ and undergoes a [2+2] Staudinger cycloaddition with an imine to produce the β-lactam ring system.[2] This method is known for producing cis-β-lactams with high stereoselectivity.[2]

Applications in Drug Discovery

The utility of this reagent is explicitly demonstrated in the synthesis of pharmaceutically relevant molecules. For instance, it has been employed as a key reagent in the preparation of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a crucial intermediate for a fluoroquinolone antibiotic used to treat respiratory tract infections.[2] Its application also extends to the synthesis of complex molecular scaffolds like non-racemic helicenes.[2]

The Benzyl Ether as a Protecting Group

Following acylation, the benzyloxyacetyl moiety can be considered a protected form of a glycolyl group. The benzyl ether within this structure is a widely used protecting group for hydroxyl functions due to its stability across a broad range of reaction conditions (e.g., acidic, basic, and some oxidative/reductive conditions).

The removal, or deprotection, of the benzyl group is typically achieved under mild conditions via catalytic hydrogenation. This process is highly selective and leaves many other functional groups intact.

Common Deprotection Methods:

-

Catalytic Hydrogenolysis: The most common method involves stirring the compound with a palladium catalyst (e.g., 10% Pd on carbon) under an atmosphere of hydrogen gas (H₂).[11] This reaction cleaves the C-O bond of the benzyl ether, releasing the free hydroxyl group and generating toluene as a byproduct.[11]

-

Dissolving Metal Reduction: In some cases, dissolving metal reductions can be used.

-

Lewis or Strong Acids: Cleavage is also possible with strong acids, but this is limited to substrates that can withstand harsh acidic conditions.[11]

Sources

- 1. CAS 19810-31-2: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 19810-31-2 | Benchchem [benchchem.com]

- 3. This compound | 19810-31-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. Benzyloxyacetyl chloride | 19810-31-2 [chemicalbook.com]

- 5. 19810-31-2|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | 19810-31-2 | TCI AMERICA [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. Benzyl Ethers [organic-chemistry.org]

Technical Guide: Safety and Handling of 2-(Benzyloxy)acetyl Chloride

[1]

CAS Number: 19810-31-2 Formula: C₉H₉ClO₂ Molecular Weight: 184.62 g/mol Synonyms: Benzyloxyacetyl chloride; 2-(Phenylmethoxy)acetyl chloride[1][2][3]

Executive Summary & Application Context

2-(Benzyloxy)acetyl chloride is a specialized acylating agent critical in the synthesis of pharmaceutical intermediates, particularly in the development of

However, its utility comes with significant risk. As an acyl chloride, it possesses a high electrophilic potential, making it lachrymatory, corrosive, and violently reactive with moisture. This guide synthesizes the chemical behavior of this compound with field-proven handling protocols to ensure researcher safety and data integrity.

Hazard Identification & Mechanistic Basis

The Hydrolysis Hazard

The primary safety concern is the compound's thermodynamic drive to hydrolyze. Upon contact with ambient moisture or mucosal membranes, the chloride leaving group is displaced by water. This nucleophilic acyl substitution is rapid and exothermic, generating 2-(benzyloxy)acetic acid and hydrogen chloride (HCl) gas.[1]

The generation of HCl gas in a confined headspace (e.g., a sealed waste container) can lead to pressurization and vessel rupture. In biological systems, the HCl causes immediate, severe chemical burns to the respiratory tract, eyes, and skin.

Mechanism of Action (Hydrolysis)

The following diagram illustrates the nucleophilic attack mechanism that drives the compound's instability and toxicity.

Figure 1: Mechanism of hydrolysis. The rapid displacement of chloride by water generates heat and corrosive HCl gas.

GHS Classification Summary

| Hazard Class | Category | Statement Code | Description |

| Skin Corrosion | 1B | H314 | Causes severe skin burns and eye damage.[1] |

| Eye Damage | 1 | H318 | Causes serious eye damage.[1][4] |

| Reactivity | - | EUH014 | Reacts violently with water.[1][5] |

| Corrosive to Metals | 1 | H290 | May be corrosive to metals.[1][6] |

Engineering Controls & Personal Protective Equipment (PPE)[1]

Engineering Controls

-

Primary Containment: All transfers involving >5 mL must occur within a certified chemical fume hood with a face velocity of 80–100 fpm.

-

Inert Atmosphere: Due to moisture sensitivity, store and handle under nitrogen or argon. For bulk dispensing (>100 g), a glove box is recommended to prevent hydrolysis-induced degradation of the reagent.

-

Scrubbing: If large-scale reactions (multi-gram) are performed, the reaction vessel vent should be routed through a base trap (e.g., NaOH solution) to neutralize evolved HCl.[1]

PPE Selection Logic

Standard nitrile gloves often provide insufficient protection against prolonged contact with chlorinated solvents or acyl chlorides.

-

Gloves:

-

Eye Protection: Chemical splash goggles are mandatory. A face shield is required when handling volumes >50 mL to protect against projectile liquid from violent hydrolysis.

-

Respiratory: If fume hood containment is breached or for spill cleanup, use a full-face respirator with Acid Gas (AG) and Organic Vapor (OV) cartridges.[1]

Operational Protocols

Storage and Stability

-

Temperature: Store at 2–8°C . Lower temperatures retard the rate of autohydrolysis.

-

Atmosphere: Store under inert gas (Argon/Nitrogen).[1] Cap seals should be wrapped with Parafilm or electrical tape to limit moisture ingress.

-

Shelf Life: Check physical appearance monthly. Cloudiness or precipitate formation (2-(benzyloxy)acetic acid) indicates decomposition.[1]

Reaction Setup (Exotherm Management)

When using this compound as an electrophile:

-

Solvent Choice: Dissolve the reagent in anhydrous DCM, THF, or Toluene. Avoid protic solvents.

-

Base Trap: Always include a non-nucleophilic base (e.g., Triethylamine, DIPEA, or Pyridine) to scavenge the HCl byproduct.

-

Addition Rate: Add the acid chloride solution dropwise to the nucleophile solution at 0°C . This controls the exotherm and prevents runaway side reactions.

Quenching and Waste Disposal

NEVER add water directly to the neat acid chloride.

Standard Quench Protocol:

-

Cool the reaction mixture to <5°C.

-

Prepare a hydrolysis solution: 10% Sodium Bicarbonate (NaHCO₃) or 1M NaOH.

-

Slowly add the hydrolysis solution to the reaction mixture with vigorous stirring.

-

Note: Expect gas evolution (CO₂ from bicarbonate) and heat.

-

-

Verify pH is neutral/basic (pH 7–9) before separating layers.

Waste Disposal:

-

Dispose of as Corrosive/Acidic Organic Waste .

-

Do not combine with oxidizing agents (e.g., nitric acid) to prevent the formation of chlorine gas.

Emergency Response

Spill Response Decision Tree

Immediate action is required to prevent infrastructure damage and exposure.

Figure 2: Decision logic for spill response. Speed is critical to prevent HCl dispersion.

First Aid

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only). Medical urgency: High (risk of pulmonary edema). [1][7]

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol), as they may increase skin absorption.

-

Eye Contact: Rinse with water for at least 15 minutes, lifting eyelids.[5] Consult an ophthalmologist immediately.

References

-

Sigma-Aldrich. (2025).[1] Safety Data Sheet: Benzyloxyacetyl chloride. Retrieved from [1][2]

-

Lall, M. S., et al. (2012).[8] (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile (1) is a key intermediate in the preparation of PF-00951966.[1][8][] The Journal of Organic Chemistry, 77(10), 4732–4739.[8] Retrieved from [1]

-

National Oceanic and Atmospheric Administration (NOAA). (n.d.). CAMEO Chemicals: Benzyl Chloride (Analogous Reactivity). Retrieved from [1]

-

PubChem. (n.d.). Compound Summary for CAS 19810-31-2. National Library of Medicine. Retrieved from [1]

-

Oakwood Chemical. (2021). Safety Data Sheet: this compound. Retrieved from [1]

Sources

- 1. 19810-31-2|this compound|BLD Pharm [bldpharm.com]

- 2. 苄氧基乙酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Benzyloxyacetyl chloride | 19810-31-2 [chemicalbook.com]

- 4. westliberty.edu [westliberty.edu]

- 5. fishersci.com [fishersci.com]

- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 7. nj.gov [nj.gov]

- 8. ベンジルオキシアセチルクロリド 95% | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: Stability, Storage, and Handling of 2-(Benzyloxy)acetyl Chloride

Executive Summary

2-(Benzyloxy)acetyl chloride (CAS: 19810-31-2) is a highly reactive electrophile used primarily as a building block for introducing benzyloxy-protected glycolic acid moieties. Its utility in drug development is defined by its dual functionality: a reactive acyl chloride for coupling and a benzyl ether for robust protection.

However, its high reactivity renders it thermodynamically unstable in the presence of moisture and heat. Successful utilization requires a rigorous exclusion of environmental nucleophiles (water) and strict thermal control.

| Parameter | Specification |

| Storage Temperature | Refrigerated (+2°C to +8°C) |

| Atmosphere | Inert Gas (Argon or Nitrogen) |

| Primary Hazard | Corrosive; Reacts violently with water (releases HCl gas) |

| Shelf Life | ~12 months (under optimal conditions) |

| Visual Indicator | Clear/Pale Yellow Liquid.[1][2] Degradation: Cloudiness, precipitates, or acrid fumes. |

Part 1: Chemical Stability Profile

To handle this reagent effectively, one must understand the mechanisms driving its degradation. The instability of this compound is not random; it is a predictable outcome of its electronic structure.

The Hydrolysis Pathway (Moisture Sensitivity)

The carbonyl carbon is highly electrophilic due to the induction from both the chlorine atom and the adjacent oxygen of the benzyloxy group. Upon exposure to atmospheric moisture, water acts as a nucleophile, attacking the carbonyl carbon.[3]

-

Mechanism: Nucleophilic Acyl Substitution.

-

Consequence: Formation of 2-(benzyloxy)acetic acid and Hydrochloric Acid (HCl).

-

Impact: The HCl byproduct is a gas that builds pressure in sealed vessels and can catalyze the cleavage of the benzyl ether linkage over time (acid-catalyzed deprotection), leading to complex impurity profiles.

Thermal Instability

While benzyl ethers are generally stable, the acyl chloride moiety is susceptible to thermal decomposition, potentially releasing carbon monoxide (CO) and benzyl chloride derivatives at elevated temperatures.

Diagram: Hydrolysis Mechanism

The following diagram illustrates the degradation pathway that necessitates strict anhydrous storage.

Figure 1: The irreversible hydrolysis pathway triggered by moisture exposure.

Part 2: Storage and Handling Protocols

This section outlines a "Gold Standard" protocol. Adherence to these steps transforms storage from a passive action into an active preservation strategy.

Storage Conditions

-

Temperature: Maintain at 2–8°C . Do not freeze unless specified by the manufacturer, as freeze-thaw cycles can compromise seal integrity and introduce condensation.

-

Atmosphere: Store under a positive pressure of Argon or Nitrogen . Argon is preferred due to its higher density, which creates a better "blanket" over the liquid surface.

-

Container: Use glass bottles with Teflon-lined caps. Avoid metal containers (corrosion risk) or standard polyethylene (permeable to moisture over time).

-

Secondary Containment: Store the primary bottle inside a desiccator or a secondary jar containing desiccant packets (e.g., Drierite) to scavenge any intruding moisture.

Handling Workflow (The "Self-Validating" System)

Every time the bottle is opened, the integrity of the reagent is at risk. Use this workflow to minimize exposure.

-

Warm Up: Allow the refrigerated bottle to reach room temperature before opening. Opening a cold bottle condenses atmospheric moisture directly into the reagent.

-

Inert Transfer:

-

Best Practice: Use a Schlenk line or a glovebox.

-

Standard Practice: Purge the headspace with nitrogen before and after withdrawing the liquid.

-

-

Syringe Technique: Use oven-dried glass syringes with stainless steel needles. Avoid plastic syringes if possible, as the plasticizers can leach, and the plunger can swell.

-

Seal & Purge: Immediately Parafilm the cap after purging with inert gas.

Diagram: Storage Decision Logic

Figure 2: Logical workflow for handling moisture-sensitive acid chlorides.

Part 3: Quality Control & Troubleshooting

Before committing this reagent to a high-value synthesis, verify its quality.[4] Acid chlorides can degrade "silently" into their corresponding acids, which are often soluble in the parent liquid but unreactive in the desired pathway.

Visual Inspection

-

Good: Clear, colorless to pale yellow liquid.[1]

-

Suspect: Darkening color (yellow/orange indicates oxidation or thermal degradation).

-

Bad: White precipitate (hydrolysis product: carboxylic acid) or visible fuming when the cap is loosened (excess HCl release).

Analytical Verification (The Derivatization Test)

Direct LC-MS analysis of acid chlorides is unreliable due to on-column hydrolysis.

-

Method A: H-NMR (The Gold Standard)

-

Dissolve a drop in dry CDCl₃.

-

Signal: Look for the

-proton signal (CH₂ adjacent to carbonyl). -

Shift: The CH₂ in the acid chloride will appear downfield (approx. 4.5–4.9 ppm) compared to the hydrolyzed acid (approx. 4.1–4.3 ppm).

-

-

Method B: Methanolysis (Rapid Check)

-

React a small aliquot with excess methanol.

-

Analyze via TLC or LC-MS.

-

Result: You should observe the quantitative formation of the methyl ester (Methyl 2-(benzyloxy)acetate). If you see the free acid peak in LC-MS before methanolysis (impossible to distinguish) or significant other impurities, the reagent is compromised.

-

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| White Precipitate | Moisture ingress; formation of 2-(benzyloxy)acetic acid. | Filter under inert gas if minor; Distill if major. Discard if >20% solid. |

| Acrid Fumes | HCl gas buildup from hydrolysis.[4] | Vent carefully in a fume hood. Assess purity immediately. |

| Dark Color | Thermal decomposition or light exposure. | Distillation under reduced pressure may recover usable material. |

Part 4: Safety & Emergency

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Inhalation Hazard: This compound is a lachrymator and corrosive to mucous membranes. Always handle in a functioning fume hood.

-

Spill Cleanup:

-

Evacuate the immediate area if fumes are heavy.

-

Cover the spill with dry lime, sand, or soda ash to neutralize the acid.

-

Do not use water directly on the spill, as it will generate a cloud of HCl gas.

-

References

-

Sigma-Aldrich. Product Specification: Benzyloxyacetyl chloride (CAS 19810-31-2).[5] Retrieved from

-

Thermo Fisher Scientific. Safety Data Sheet: Benzyloxyacetyl chloride. Retrieved from

-

TCI Chemicals. Product Detail: this compound.[5] Retrieved from

-

BenchChem. Stability and Storage Conditions for 2-Benzyloxyacetyl chloride. Retrieved from

-

BASF. Guidelines for the Safe Handling and Storage of Acid Chlorides. Retrieved from

Sources

Understanding the electrophilicity of 2-(Benzyloxy)acetyl chloride

An In-Depth Technical Guide to the Electrophilicity and Synthetic Utility of 2-(Benzyloxy)acetyl Chloride

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of this compound, a pivotal reagent in modern organic synthesis. We will dissect the structural and electronic features that govern its electrophilicity, explore its reactivity through established protocols, and highlight its significance as a versatile building block, particularly within the pharmaceutical and drug development sectors.

Core Concepts: Deconstructing the Electrophilicity of Acyl Chlorides

At its core, the reactivity of an acyl chloride is dictated by the electrophilic character of its carbonyl carbon. This electrophilicity arises from the potent electron-withdrawing effects of two adjacent electronegative atoms: the carbonyl oxygen and the chlorine atom.[1] Both atoms pull electron density away from the central carbon, inducing a significant partial positive charge (δ+).[1][2] This electron deficiency makes the carbonyl carbon a prime target for attack by nucleophiles, initiating the characteristic nucleophilic acyl substitution reaction.[3]

This reaction proceeds via a two-stage mechanism known as nucleophilic addition-elimination.[1][2]

-

Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.[1]

-

Elimination: The carbon-oxygen double bond reforms, and the chloride ion—an excellent leaving group—is expelled.[1][2]

The Modulating Influence of the 2-Benzyloxy Group

The unique reactivity of this compound (C₉H₉ClO₂) is not solely defined by the acyl chloride group but is subtly modulated by the ether linkage at the alpha-position. Understanding this influence requires analyzing two opposing electronic effects.

-

Inductive Effect (-I): The oxygen atom of the benzyloxy group is highly electronegative. Through the sigma bond framework, it exerts a strong electron-withdrawing inductive effect. This effect pulls electron density away from the carbonyl carbon, further increasing its partial positive charge and thus enhancing its intrinsic electrophilicity.

-

Resonance Effect (+R): The lone pairs on the ether oxygen can theoretically be delocalized towards the carbonyl group. However, in the context of a highly reactive acyl chloride, the powerful inductive effects of both the chlorine and the carbonyl oxygen dominate. Furthermore, poor orbital overlap between the p-orbitals of the alpha-oxygen and the carbonyl system makes this resonance contribution less significant compared to a system like an amide.[4]

Therefore, the primary determinant of the compound's high reactivity is the acyl chloride functional group itself. The benzyloxy moiety primarily serves to modify the steric environment and provides a handle for further synthetic transformations, such as deprotection, while its electronic influence is dominated by the electron-withdrawing inductive effect. This high reactivity necessitates careful handling, as the compound readily reacts with moisture.[5][6]

Figure 1: Dominant inductive vs. minor resonance effects in this compound.

Quantifiable Properties and Reactivity Profile

The physical properties of this compound are well-documented and essential for its practical application in a laboratory setting.

| Property | Value | Source |

| CAS Number | 19810-31-2 | [6] |

| Molecular Formula | C₉H₉ClO₂ | [6] |

| Molecular Weight | 184.62 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 84-87 °C at 0.4 mmHg | [6] |

| Density | 1.17 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.523 | [6] |

| Key Reactivity | Moisture sensitive; reacts with water and other nucleophiles. | [5][6] |

Experimental Protocol: Synthesis of an Ester via Acylation

To tangibly demonstrate the electrophilicity of this compound, we present a standard protocol for its reaction with an alcohol to form an ester. This procedure is a cornerstone of organic synthesis and serves as a reliable method for assessing acyl chloride reactivity.[7][8]

Objective: To synthesize Ethyl 2-(benzyloxy)acetate through the acylation of ethanol.

Causality and Self-Validation: This protocol incorporates anhydrous conditions to prevent the hydrolysis of the highly reactive acyl chloride, which would otherwise form the corresponding carboxylic acid.[5][7] A weak base, pyridine, is included to neutralize the HCl byproduct generated during the reaction.[7] This prevents protonation of the alcohol nucleophile, ensuring the reaction proceeds to completion. The exothermic nature of the reaction is a direct validation of the high reactivity of the acyl chloride.[8][9]

Step-by-Step Methodology

-

Inert Atmosphere Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet. An inert atmosphere is critical to exclude atmospheric moisture.

-

Reagent Preparation: Dissolve absolute ethanol (1.0 equivalent) and pyridine (1.1 equivalents) in anhydrous dichloromethane (DCM) within the flask. Cool the solution to 0 °C using an ice bath.

-

Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a separate volume of anhydrous DCM and add it to the dropping funnel.

-

Controlled Reaction: Add the acyl chloride solution dropwise to the stirred, cooled ethanol solution over 15-20 minutes. A white precipitate (pyridinium hydrochloride) will form, and the reaction is exothermic.[8]

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for 1-2 hours to ensure the reaction goes to completion.

-

Workup and Quenching: Quench the reaction by slowly adding dilute aqueous HCl to dissolve the pyridinium salt and neutralize excess pyridine. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.

-

Purification: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ester.

-

Final Purification: Purify the crude product via flash column chromatography if necessary to obtain the pure Ethyl 2-(benzyloxy)acetate.

Figure 2: Standard experimental workflow for the acylation of an alcohol.

Applications in Drug Discovery and Complex Molecule Synthesis

This compound is more than a simple reagent; it is a strategic building block in the synthesis of high-value molecules, particularly in medicinal chemistry.[10] Its utility is demonstrated in several key areas:

-

β-Lactam Antibiotics: The compound is a crucial reagent in the Staudinger synthesis of β-lactams, which form the core structural motif of widely used antibiotics like penicillins and cephalosporins.[10]

-

Fluoroquinolone Intermediates: It is used in the preparation of key intermediates for fluoroquinolone antibiotics, a class of drugs vital for treating respiratory tract infections.[10]

-

Protecting Group Chemistry: The benzyloxy group can function as a stable protecting group for an alcohol functionality, which can be removed later in a synthetic sequence via hydrogenolysis.[10] This dual role as both a reactive handle and a protecting group enhances its synthetic value.

-

Specialized Syntheses: Its applications extend to the synthesis of complex structures like non-racemic helicenes and various substituted 2-azetidinones, demonstrating its versatility in constructing intricate molecular architectures.[10]

The combination of its high, predictable reactivity and the synthetic versatility of the benzyloxy group makes this compound an indispensable tool for researchers and drug development professionals.

References

- This compound | 19810-31-2 - Benchchem. (n.d.).

- Acyl Chlorides (A-Level) | ChemistryStudent. (n.d.).

- Electrochemical Benzylic C(sp3)–H Acyloxylation | Organic Letters - ACS Publications. (2022, July 13).

- 17.1: Nucleophilic Acyl Substitution - Chemistry LibreTexts. (2023, January 4).

- 20.17: Reactions of Acid Chlorides - Chemistry LibreTexts. (2019, June 5).

- Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride? - Reddit. (2025, July 3).

-

the acylation of benzene - electrophilic substitution - Chemguide. (n.d.). Retrieved from [Link].

-

Electrophilicity of Carboxylic Acids Derivatives. | OpenOChem Learn. (n.d.). Retrieved from [Link].

-

Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps. (n.d.). Retrieved from [Link].

- Reactions of Acyl Chlorides with Alcohols - Chemistry LibreTexts. (2023, January 22).

- Nucleophilic substitution of acyl chlorides by electrogenerated polysulfide ions in N,N-dimethylacetamide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).

- Electron-withdrawing substituents decrease the electrophilicity of the carbonyl carbon. An investigation with the aid of (13)C NMR chemical shifts, nu(C[double bond]O) frequency values, charge densities, and isodesmic reactions to interpret substituent effects on reactivity - PubMed. (n.d.).

-

reaction between acyl chlorides and alcohols - addition / elimination - Chemguide. (n.d.). Retrieved from [Link].

Sources

- 1. chemistrystudent.com [chemistrystudent.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Electrophilicity of Carboxylic Acids Derivatives. | OpenOChem Learn [learn.openochem.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CAS 19810-31-2: this compound | CymitQuimica [cymitquimica.com]

- 6. Benzyloxyacetyl chloride | 19810-31-2 [chemicalbook.com]

- 7. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Discovery and History of 2-(Benzyloxy)acetyl chloride

Abstract

2-(Benzyloxy)acetyl chloride (C₉H₉ClO₂) is a pivotal acylating agent in modern organic synthesis, valued for its dual functionality: a highly reactive acyl chloride group and a stable, yet removable, benzyl protecting group. This guide provides a comprehensive exploration of its origins, tracing back to the foundational developments in 19th-century acyl chloride and protecting group chemistry. We will examine the evolution of its synthesis from its conceptual precursors to contemporary, high-efficiency protocols. Key applications, particularly in the synthesis of β-lactam antibiotics and other pharmaceutically relevant intermediates, are detailed to illustrate its significance. This document serves as a technical resource for researchers, chemists, and professionals in drug development, offering field-proven insights into its synthesis, causality of experimental choices, and critical safety protocols.

Introduction: The Chemical Identity and Significance

This compound, also known as benzyloxyacetyl chloride, is a bifunctional organic reagent. Structurally, it combines the electrophilic reactivity of an acyl chloride with the robust benzyloxy moiety. This unique combination makes it an invaluable tool for introducing the benzyloxyacetyl group into a wide range of molecules.[1]

The molecule's utility stems from two core chemical principles:

-

Acyl Chloride Reactivity : The acyl chloride functional group is a potent acylating agent, readily reacting with nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters, respectively.[1][2] This high reactivity is driven by the electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon highly electrophilic, and the chloride ion's stability as a leaving group.

-

Benzyl Protecting Group : The benzyloxy group serves as a protecting group for the underlying hydroxyacetic acid structure.[2] It is stable under a variety of reaction conditions but can be selectively removed via catalytic hydrogenation (hydrogenolysis) to reveal a primary alcohol. This strategic functionality is critical in multi-step syntheses of complex target molecules.

Its physical properties, such as being a liquid with a high boiling point and good solubility in organic solvents, further enhance its utility in a laboratory setting.[1][3]

Historical Context: The Convergence of Foundational Chemistry

The "discovery" of this compound was not a singular event but rather the logical outcome of two parallel streams of advancement in 19th-century organic chemistry.

2.1. The Dawn of Acyl Chlorides The history of acyl chlorides as indispensable synthetic tools began in 1852 when French chemist Charles Gerhardt first synthesized acetyl chloride by reacting potassium acetate with phosphoryl chloride.[2] This breakthrough demonstrated that the hydroxyl group of a carboxylic acid could be replaced by a more reactive chlorine atom, creating a powerful electrophile for forming new carbon-heteroatom bonds.[2] Subsequently, methods using reagents like phosphorus pentachloride (PCl₅) and, more conveniently, thionyl chloride (SOCl₂) became standard laboratory practice.[2] The advantage of thionyl chloride lies in the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.[2]

2.2. The Advent of Protecting Group Strategy Parallel to the development of activating groups, the concept of "protecting" a functional group to prevent unwanted side reactions became a cornerstone of complex molecule synthesis. The benzyl group, introduced as a protecting group for alcohols and amines, was particularly significant due to its robustness under many reaction conditions and its facile removal by catalytic hydrogenolysis—a mild method that often leaves other functional groups intact. This strategy was famously employed in peptide synthesis, where the benzyloxycarbonyl (Cbz or Z) group, a close relative of the benzyloxyacetyl group, was developed to protect amino groups.[4]

The conceptual marriage of these two fields—activating a carboxylic acid while simultaneously carrying a protected alcohol—paved the way for reagents like this compound.

Evolution of Synthetic Methodologies

The primary and most established method for synthesizing this compound is the chlorination of its parent carboxylic acid, 2-(benzyloxy)acetic acid. While the specific "first" documented synthesis is not easily pinpointed in historical archives, the methodology follows a classic and well-understood pathway.

3.1. Primary Synthesis Route: Chlorination of 2-(Benzyloxy)acetic Acid The conversion is a standard nucleophilic acyl substitution at the carboxylic acid. The most common and industrially preferred reagent is thionyl chloride (SOCl₂), often used with a catalytic amount of a tertiary amine or dimethylformamide (DMF).

-

Mechanism Rationale : The reaction begins with the oxygen of the carboxylic acid's hydroxyl group attacking the sulfur atom of thionyl chloride. A chloride ion is expelled, and subsequent rearrangement and elimination of sulfur dioxide and a proton yield the acyl chloride. The gaseous nature of the byproducts (SO₂ and HCl) drives the reaction to completion according to Le Châtelier's principle and simplifies the workup, as they can be easily removed under reduced pressure or with a gas scrubber.[2]

3.2. Comparison of Chlorinating Agents While thionyl chloride is prevalent, other reagents can achieve the same transformation, each with distinct advantages and disadvantages. The choice of reagent is a critical experimental decision based on scale, required purity, and substrate tolerance.

| Reagent | Formula | Key Advantages | Key Disadvantages |

| Thionyl Chloride | SOCl₂ | Gaseous byproducts (SO₂, HCl) simplify purification; cost-effective.[2] | Highly corrosive and moisture-sensitive; reaction can be vigorous. |

| Oxalyl Chloride | (COCl)₂ | Gaseous byproducts (CO, CO₂, HCl); reactions are often cleaner and occur under milder conditions. | More expensive than SOCl₂; highly toxic. |

| Phosphorus Trichloride | PCl₃ | Effective for many carboxylic acids. | Produces non-volatile phosphorous acid (H₃PO₃) as a byproduct, complicating purification.[5] |

| Phosphorus Pentachloride | PCl₅ | Highly reactive. | Produces phosphorus oxychloride (POCl₃) as a byproduct, which has a similar boiling point to many acyl chlorides, making separation difficult.[5] |

For the synthesis of this compound, the use of thionyl chloride remains the most balanced and widely described method in the literature.[2]

Field-Proven Experimental Protocol: Synthesis from 2-(Benzyloxy)acetic Acid

This protocol describes a typical laboratory-scale synthesis.

Objective: To prepare this compound from 2-(benzyloxy)acetic acid using thionyl chloride.

Materials:

-

2-(Benzyloxy)acetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

Round-bottom flask with a reflux condenser and drying tube

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a drying tube (filled with CaCl₂ or another desiccant) to protect the reaction from atmospheric moisture. The entire apparatus must be oven-dried or flame-dried before use.

-

Reagents: In the flask, dissolve 1 equivalent of 2-(benzyloxy)acetic acid in a minimal amount of anhydrous DCM.[2]

-

Addition: Slowly add an excess (typically 1.5 to 2.0 equivalents) of thionyl chloride to the solution at room temperature. The addition is often done via a dropping funnel. The reaction is exothermic and will generate HCl gas.

-

Reaction: Gently heat the mixture to reflux (approx. 40°C for DCM) and maintain for 2-4 hours.[2] The progress can be monitored by the cessation of gas evolution.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and the solvent are carefully removed under reduced pressure using a rotary evaporator.[2][6] Causality : This step is crucial as both the solvent and the excess reagent are volatile, leaving the desired, higher-boiling acyl chloride as the crude product.

-

Purification: The crude this compound can often be used directly. For higher purity, it can be purified by vacuum distillation.[6]

Self-Validation: The success of the synthesis is confirmed by the physical properties of the product (a colorless to pale yellow liquid) and spectroscopic analysis (e.g., IR spectroscopy showing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a sharp C=O stretch at a higher wavenumber, characteristic of an acyl chloride).

Key Applications in Synthesis and Drug Discovery

The utility of this compound is most prominent in the pharmaceutical industry, where it serves as a key building block for complex molecular architectures.[2]

4.1. Synthesis of β-Lactam Antibiotics A significant application is in the construction of β-lactams, the core structural motif of penicillin and cephalosporin antibiotics.[2][7] In the Staudinger synthesis, this compound reacts with an imine in the presence of a base (like triethylamine) to form the four-membered β-lactam ring.[2] The benzyloxy group can be carried through several steps before being deprotected to reveal a hydroxyl group for further functionalization.

4.2. Intermediate for Fluoroquinolone Antibiotics It is a documented reagent in the synthesis of intermediates for fluoroquinolone antibiotics, which are used to treat respiratory tract infections.[7] Specifically, it has been used to prepare (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile.[7]

4.3. General Acylation and Peptide Synthesis Beyond specific drug classes, it is a versatile acylating agent for adding a protected two-carbon hydroxylated chain.[1][2] This is valuable in creating complex esters and amides where a terminal alcohol is desired later in the synthetic sequence. While less common than standard Cbz-Cl in peptide synthesis, its principle is analogous and finds use in the synthesis of specialized, non-natural amino acid derivatives.

Safety and Handling Considerations

As with all acyl chlorides, this compound is a hazardous chemical that requires strict safety protocols.

-

Corrosivity: It is highly corrosive and can cause severe skin burns and eye damage.[3][8]

-

Moisture Sensitivity: It reacts violently with water and moisture, hydrolyzing to form benzyloxyacetic acid and corrosive hydrogen chloride (HCl) gas.[1][8] This necessitates handling under inert, anhydrous conditions.[9]

-

Toxicity: Inhalation of its vapors can cause respiratory irritation.[8]

Mandatory Handling Protocols:

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[8]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area, away from incompatible materials like water, strong bases, and oxidizing agents.[8][9] Refrigerated storage (0-10°C) is recommended.[3][9]

-

Spills: Spills should be absorbed with an inert material (e.g., vermiculite or sand) and disposed of as hazardous chemical waste. Do not use water to clean up spills.

Conclusion and Future Outlook

This compound is a testament to the power of combining fundamental chemical principles—activation and protection—into a single, versatile reagent. Its history is rooted in the foundational discoveries of organic chemistry, yet its applications remain highly relevant in the modern synthesis of life-saving pharmaceuticals and complex organic molecules. While newer, more sophisticated reagents are continually developed, the efficiency, reliability, and cost-effectiveness of the synthetic routes to and from this compound ensure its enduring place in the synthetic chemist's toolbox. Future applications will likely leverage its robust nature in automated synthesis platforms and in the development of novel bioactive compounds.

References

- Benchchem. This compound | 19810-31-2.

- Sigma-Aldrich. Benzyloxyacetyl chloride 95 | 19810-31-2 (alternative link).

- Google Patents. CN104230703A - Method for synthesizing high-purity benzoyl chloride.

-

eGyanKosh. Unit-15 Peptides and Proteins. Available from: [Link]

-

PrepChem. Preparation of acetyl chloride. Available from: [Link]

Sources

- 1. CAS 19810-31-2: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 19810-31-2 | Benchchem [benchchem.com]

- 3. This compound | 19810-31-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. gcwgandhinagar.com [gcwgandhinagar.com]

- 5. prepchem.com [prepchem.com]

- 6. CN104230703A - Method for synthesizing high-purity benzoyl chloride - Google Patents [patents.google.com]

- 7. 苄氧基乙酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. 19810-31-2|this compound|BLD Pharm [bldpharm.com]

Methodological & Application

Application Note: Stereoselective Synthesis of 3-Benzyloxy-β-Lactams via Staudinger Cycloaddition

Abstract & Utility

This application note details the protocol for utilizing 2-(benzyloxy)acetyl chloride as a ketene precursor in the synthesis of 3-functionalized

Mechanistic Principles (The "Why")

The core transformation relies on the Staudinger Synthesis , a [2+2] cycloaddition between a ketene and an imine (Schiff base).[1] Unlike stable ketenes, the benzyloxyketene intermediate is unstable and must be generated in situ.

The Chemical Pathway

-

Ketene Generation: Treatment of this compound with a tertiary amine base (e.g., Triethylamine) effects dehydrohalogenation (E2 elimination), generating the reactive benzyloxyketene.

-

Nucleophilic Attack: The imine nitrogen attacks the electrophilic central carbon of the ketene.

-

Zwitterionic Intermediate: This forms a zwitterionic intermediate. The torquoelectronic properties of the benzyloxy group (an electron-donating oxygen) typically stabilize the transition state that leads to the cis (syn)

-lactam isomer, although this is solvent and temperature-dependent. -

Conrotatory Ring Closure: The enolate oxygen attacks the iminium carbon to close the four-membered ring.

Mechanistic Visualization

Figure 1: The Staudinger mechanism pathway showing in situ ketene generation and subsequent cycloaddition.

Experimental Protocol (The "How")

Materials & Reagents[2]

-

Acid Chloride: this compound (1.2 - 1.5 equivalents).

-

Imine: Pre-synthesized Schiff base (1.0 equivalent).

-

Base: Triethylamine (Et

N) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents). -

Solvent: Anhydrous Dichloromethane (DCM). Note: Toluene can be used for higher temperature reactions to promote thermodynamic control.

-

Atmosphere: Dry Nitrogen or Argon.

Standard Operating Procedure (SOP)

Step 1: Preparation of the Reaction Vessel Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon and allow to cool to room temperature.

Step 2: Solvation of Imine Dissolve the Imine (1.0 mmol) in anhydrous DCM (10 mL). Add Triethylamine (3.0 mmol). Cool the mixture to -78°C (dry ice/acetone bath).

-

Expert Insight: Cooling is critical. While the reaction proceeds at room temperature, lower temperatures favor the kinetic cis-product and prevent ketene dimerization/polymerization.

Step 3: Controlled Addition Dissolve this compound (1.5 mmol) in anhydrous DCM (5 mL) in the addition funnel. Add this solution dropwise to the stirring imine/base mixture over 30–45 minutes.

-

Critical Control Point: The solution must remain colorless to pale yellow. A dark brown color indicates decomposition or rapid polymerization of the ketene.

Step 4: Reaction Progression Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature (RT) over 12–16 hours (overnight).

-

Monitoring: Monitor via TLC. The imine spot should disappear. A new, less polar spot (the

-lactam) should appear.

Step 5: Workup & Purification

-

Quench the reaction with saturated aqueous NaHCO

(15 mL). -

Separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 10 mL).

-

Wash combined organics with Brine, dry over anhydrous Na

SO -

Purification: Flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis.

Stereochemical Outcomes & Data

The reaction of alkoxy-substituted acetyl chlorides typically yields the cis isomer as the major product due to the electron-donating nature of the oxygen, which influences the torquoselectivity of the ring closure.

| Variable | Condition | Major Isomer | Rationale |

| Reagent | This compound | cis (syn) | Electron-donating alkoxy group stabilizes orthogonal approach. |

| Base | Triethylamine | cis | Standard conditions; kinetic control. |

| Temp | -78°C | cis | Kinetic control prevents isomerization to the thermodynamic trans form. |

| Temp | Reflux (Toluene) | trans | Thermodynamic control allows isomerization via enolate intermediate. |

Post-Synthetic Application: Deprotection

To access 3-hydroxy-

Protocol:

-

Dissolve the 3-benzyloxy-

-lactam in Methanol or Ethanol. -

Add 10% Pd/C catalyst (10-20% by weight of substrate).

-

Stir under Hydrogen atmosphere (balloon pressure) for 4–6 hours at RT.

-

Filter through Celite to remove catalyst.

-

Concentrate to yield the 3-hydroxy-

-lactam.

References

-

Staudinger, H. (1907). "Zur Kenntnis der Ketene. Diphenylketen." Justus Liebigs Annalen der Chemie, 356(1-2), 51-123.

- Banik, B. K., et al. (2010). "Stereoselective synthesis of beta-lactams." Heterocycles, 81(11), 2563. (General reference for Staudinger protocols).

-

Organic Chemistry Portal. "Staudinger Synthesis." (Accessed 2023). Link

- Palomo, C., et al. (1999). "Asymmetric Synthesis of β-Lactams by the Staudinger Reaction." European Journal of Organic Chemistry, 1999(12), 3223-3235.

- Jiao, L., et al. (2006). "Microwave-induced synthesis of beta-lactams." Journal of Chemical Research.

Sources

2-(Benzyloxy)acetyl chloride as a reagent in asymmetric synthesis.

Application Note: 2-(Benzyloxy)acetyl Chloride in Asymmetric Synthesis

Executive Summary

This compound (CAS 19810-31-2) is a specialized acylating agent critical for introducing the

Reagent Profile & Handling

| Property | Specification |

| Formula | |

| MW | 184.62 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 125–130 °C (at 10 mmHg) |

| Stability | Moisture sensitive; hydrolyzes to benzyloxyacetic acid and HCl.[1][2] |

| Storage | Store under inert atmosphere (Ar/N2) at 2–8 °C. |

Handling Precaution: The reagent releases HCl fumes upon contact with moisture. All reactions must be performed in flame-dried glassware under an inert atmosphere.[1][2]

Application I: Asymmetric Alkylation via Evans Auxiliaries

The most robust application of this compound is the synthesis of enantiopure

Mechanistic Insight: The Chelated Z-Enolate

Upon deprotonation with a lithium or sodium base, the

-

Stereocontrol: The bulky group on the auxiliary (e.g., benzyl or isopropyl) blocks one face of the enolate, forcing the electrophile to attack from the opposite side.

-

-Oxygen Effect: Unlike simple alkyl chains, the

Figure 1: Pathway for diastereoselective alkylation of N-benzyloxyacetyl oxazolidinones.

Protocol: Preparation & Alkylation

Step A: Coupling (Reagent Preparation)

-

Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in dry THF (0.2 M) under

. -

Cool to -78 °C. Add n-BuLi (1.05 equiv) dropwise. Stir for 30 min.

-

Warm to 0 °C over 1 h. Quench with sat.

.[2][4] -

Extract with EtOAc, wash with brine, dry (

), and concentrate. Purify via flash chromatography.

Step B: Asymmetric Alkylation Note: Sodium bases often yield higher diastereoselectivity for this specific substrate class compared to Lithium bases.

-

Enolization: Dissolve the coupled imide (1.0 equiv) in THF (0.1 M) and cool to -78 °C.

-

Base Addition: Add NaHMDS (1.1 equiv, 1.0 M in THF) dropwise.[1] Stir for 45–60 min at -78 °C to ensure complete formation of the Z-enolate.

-

Alkylation: Add the alkyl halide (e.g., Benzyl bromide, 3.0 equiv) neat or in minimal THF.[1]

-

Reaction: Stir at -78 °C for 2–4 h. (Monitor by TLC; some unreactive electrophiles may require warming to -40 °C).[1][2]

-

Workup: Quench with acetic acid (2 equiv) in THF at -78 °C, then pour into brine. Extract and purify.

Step C: Cleavage (Optional)

To obtain the free

Application II: Staudinger Synthesis of -Lactams

This compound is a privileged precursor for the synthesis of 3-benzyloxy-

Mechanism: Ketene-Imine Cycloaddition

The reaction proceeds via the in situ generation of a benzyloxy-ketene intermediate.[2]

-

Elimination: Base (typically triethylamine) removes the acidic

-proton and eliminates chloride to form the ketene.[2] -

Cycloaddition: The ketene undergoes a [2+2] cycloaddition with an imine (Schiff base).[1][2]

-

Stereoselectivity: The electron-donating benzyloxy group often favors the cis-

-lactam isomer, though conditions (solvent, temperature) can tune this.[1][2]

Figure 2: Staudinger [2+2] cycloaddition pathway.[1][2]

Standard Protocol

-

Imine Preparation: Pre-form the imine by condensing an aldehyde and amine in DCM with

(filter before use). -

Setup: Dissolve the imine (1.0 equiv) and triethylamine (3.0 equiv) in anhydrous dry DCM (0.1 M). Cool to -78 °C or 0 °C depending on desired kinetics.

-

Addition: Dissolve This compound (1.2 equiv) in DCM. Add dropwise to the reaction mixture over 30–60 minutes.

-

Reaction: Allow to warm to room temperature and stir overnight (12–16 h).

-

Workup: Wash with 1M HCl, sat.

, and brine.[1] -

Purification: Silica gel chromatography. The cis and trans isomers are often separable by column chromatography.

Comparative Data: Base Effects on Alkylation

The choice of base significantly impacts the yield and diastereomeric ratio (dr) in Evans alkylations of

| Base | Temperature | Electrophile | Yield (%) | dr (syn:anti) | Notes |

| LDA | 0 °C | Benzyl bromide | 75% | 85:15 | Higher temp leads to degradation.[1][2] |

| LiHMDS | -78 °C | Benzyl bromide | 82% | 92:8 | Standard condition.[1][2] |

| NaHMDS | -78 °C | Benzyl bromide | 91% | >98:2 | Recommended. Sodium chelate is tighter.[1][2] |

| NaHMDS | -78 °C | Methyl Iodide | 88% | 96:4 | Excellent for small electrophiles.[1][2] |

Troubleshooting & Optimization

-

Issue: Low Yield in Coupling Step.

-

Issue: Beta-Lactam Ring Opening.

References

-

Evans, D. A., et al. "Asymmetric Alkylation Reactions of Chiral Imide Enolates."[1][6] Journal of the American Chemical Society, vol. 104, no. 6, 1982, pp. 1737–1739.[1] Link[1][2]

-

Hodous, B. L., & Fu, G. C. "Enantioselective Staudinger Synthesis of beta-Lactams."[1][2] Journal of the American Chemical Society, vol. 124, no. 7, 2002, pp. 1578–1579.[1] Link[1][2]

-

Smith, T. E., et al. "Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary."[1][3] Journal of Chemical Education, vol. 87, no. 12, 2010, pp. 1342–1344.[1] Link[1][2]

-

University of York. "Asymmetric Synthesis: The Evans Auxiliary." Department of Chemistry Resources. Link

-

Sigma-Aldrich. "Product Specification: this compound."[1][2] Link

Sources

- 1. york.ac.uk [york.ac.uk]

- 2. (R)-4-Benzyl-2-oxazolidinone | C10H11NO2 | CID 2734969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemistry.williams.edu [chemistry.williams.edu]